molecular formula C18H15ClN2O3 B11316908 2-(4-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide

2-(4-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide

Cat. No.: B11316908
M. Wt: 342.8 g/mol
InChI Key: ZRDRFWHIGYLMMV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is a synthetic organic compound that features a chlorophenoxy group and a methoxyquinoline moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.

    Quinoline derivative synthesis: The 8-methoxyquinoline can be synthesized through various methods, including the Skraup synthesis or Friedländer synthesis.

    Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the quinoline derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinoline ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetamide: Lacks the quinoline moiety.

    N-(8-methoxyquinolin-5-yl)acetamide: Lacks the chlorophenoxy group.

    2-(4-bromophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(4-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is unique due to the combination of the chlorophenoxy and methoxyquinoline groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C18H15ClN2O3/c1-23-16-9-8-15(14-3-2-10-20-18(14)16)21-17(22)11-24-13-6-4-12(19)5-7-13/h2-10H,11H2,1H3,(H,21,22)

InChI Key

ZRDRFWHIGYLMMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)NC(=O)COC3=CC=C(C=C3)Cl)C=CC=N2

Origin of Product

United States

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